molecular formula C17H16ClN3O B2453784 N-[(4-chlorophenyl)(cyano)methyl]-4-(pyridin-2-yl)butanamide CAS No. 1375237-71-0

N-[(4-chlorophenyl)(cyano)methyl]-4-(pyridin-2-yl)butanamide

Cat. No.: B2453784
CAS No.: 1375237-71-0
M. Wt: 313.79
InChI Key: WABVCKLOIMNWPS-UHFFFAOYSA-N
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Description

N-[(4-chlorophenyl)(cyano)methyl]-4-(pyridin-2-yl)butanamide is a synthetic organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a 4-chlorophenyl group, a cyano group, and a pyridin-2-yl group attached to a butanamide backbone, making it a versatile molecule for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(4-chlorophenyl)(cyano)methyl]-4-(pyridin-2-yl)butanamide typically involves the reaction of 4-chlorobenzyl cyanide with 4-(pyridin-2-yl)butanamide under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is usually heated to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: N-[(4-chlorophenyl)(cyano)methyl]-4-(pyridin-2-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group or the chlorophenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF or THF.

Major Products Formed:

    Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.

    Reduction: Reduced derivatives with amine or alcohol functional groups.

    Substitution: Substituted derivatives with various nucleophiles replacing the cyano or chlorophenyl groups.

Scientific Research Applications

N-[(4-chlorophenyl)(cyano)methyl]-4-(pyridin-2-yl)butanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(4-chlorophenyl)(cyano)methyl]-4-(pyridin-2-yl)butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

N-[(4-chlorophenyl)(cyano)methyl]-4-(pyridin-2-yl)butanamide can be compared with other similar compounds, such as:

    N-(4-chlorophenyl)-2-cyanoacetamide: Similar structure but lacks the pyridin-2-yl group.

    N-(4-bromophenyl)-2-cyanoacetamide: Similar structure but with a bromine atom instead of chlorine.

    N-(4-chlorophenyl)-4-(pyridin-2-yl)butanamide: Similar structure but lacks the cyano group.

The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[(4-chlorophenyl)-cyanomethyl]-4-pyridin-2-ylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O/c18-14-9-7-13(8-10-14)16(12-19)21-17(22)6-3-5-15-4-1-2-11-20-15/h1-2,4,7-11,16H,3,5-6H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WABVCKLOIMNWPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CCCC(=O)NC(C#N)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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